2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate
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Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate is a complex organic compound that features both nitroimidazole and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate typically involves multiple steps. One common approach starts with the preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine, which is then reacted with 2,2,2-trichloro-1-diethoxyphosphorylethyl isocyanate under controlled conditions to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate involves its interaction with biological molecules. The nitroimidazole group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the antimicrobial activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiparasitic and antibacterial activities.
Secnidazole: A nitroimidazole with a longer half-life, used for similar indications.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(diethoxyphosphoryl)ethyl]carbamate is unique due to the presence of the trichloro-diethoxyphosphoryl group, which may confer additional chemical stability or reactivity compared to other nitroimidazoles. This structural feature can potentially enhance its efficacy or broaden its spectrum of activity.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl3N4O7P/c1-4-26-28(24,27-5-2)11(13(14,15)16)18-12(21)25-7-6-19-9(3)17-8-10(19)20(22)23/h8,11H,4-7H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQXJOXGCBWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3N4O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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